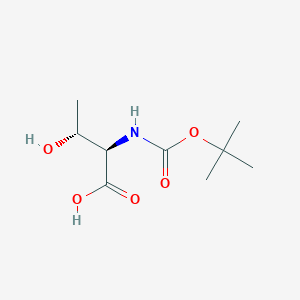
N-(tert-Butoxycarbonyl)-D-threonine
Vue d'ensemble
Description
“N-(tert-Butoxycarbonyl)-D-threonine” is a chemical compound used in laboratory settings . It’s an important intermediate used in the synthesis of proteins and polypeptides .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The success of the synthesis depends on the availability of unsaturated lactam with complete stereocontrol . The temperatures above the arrows correspond to the starting, the maximum differential mass loss, and the ending decomposition temperatures in every mass-loss step .Molecular Structure Analysis
The molecular structure of “this compound” is complex and involves several functional groups . The molecular formula of a similar compound, N-(tert-butoxycarbonyl)-l-phenylalanine, is C14H19NO4 .Chemical Reactions Analysis
The chemical reactions involving “this compound” are diverse and can encompass aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .Physical And Chemical Properties Analysis
The heat capacities of a similar compound, N-(tert-butoxycarbonyl)-l-phenylalanine, were measured over the temperature range from 78 to 350 K . The thermodynamic functions were calculated based on the heat capacity polynomial equation .Mécanisme D'action
Target of Action
N-(tert-Butoxycarbonyl)-D-threonine, also known as D-Allothreonine, N-[(1,1-dimethylethoxy)carbonyl]- (9CI), is a compound that primarily targets the amino group in several compounds, including natural products, amino acids, and peptides . The amino group is a key functionality in these compounds, and there is an emergent need for its masking and demasking in forward synthesis .
Mode of Action
The compound acts as a protecting group for the amino functionality in organic synthesis . It is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The tert-butyloxycarbonyl (Boc) group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound is involved in the biochemical pathway of deprotection of the N-Boc group. This process involves the selective removal of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .
Result of Action
The result of the action of this compound is the selective deprotection of the N-Boc group from a structurally diverse set of compounds . This process results in the formation of compounds with a free amine .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. The reactions take place under room temperature conditions . The compound’s stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis suggests that it can function effectively in a variety of biochemical environments .
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Boc-D-threonine in lab experiments is its ability to introduce a threonine residue into a peptide or protein, which can be useful for functional studies. Additionally, Boc-D-threonine can be used to modify the structure of peptides and proteins to improve their pharmacological properties. However, one limitation of using Boc-D-threonine is that it can be difficult to synthesize and purify, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of Boc-D-threonine in scientific research. One potential application is in the development of new drugs, as Boc-D-threonine can be used to modify the structure of peptides and proteins to improve their pharmacological properties. Additionally, Boc-D-threonine can be used to introduce other modifications, such as glycosylation, which can further alter the properties of the molecule. Another future direction is in the study of protein-protein interactions, as Boc-D-threonine has been shown to modulate these interactions. Finally, Boc-D-threonine can be used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, and have potential applications in drug development.
Applications De Recherche Scientifique
Boc-D-threonine has various applications in scientific research, including the modification of proteins and peptides, the synthesis of peptides and peptidomimetics, and the development of new drugs. Boc-D-threonine can be used to introduce a threonine residue into a peptide or protein, which can then be further modified or used for functional studies. Boc-D-threonine can also be used as a building block for the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of peptides. Additionally, Boc-D-threonine has potential applications in drug development, as it can be used to modify the structure of peptides and proteins to improve their pharmacological properties.
Safety and Hazards
Propriétés
IUPAC Name |
(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85979-33-5 | |
| Record name | (2R,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



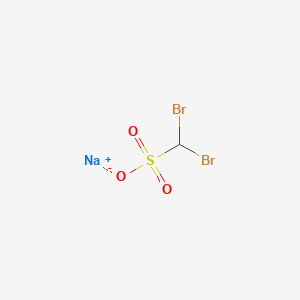
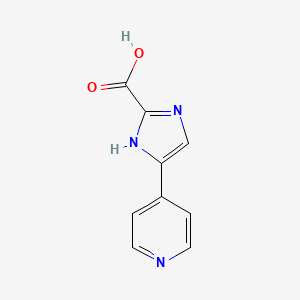
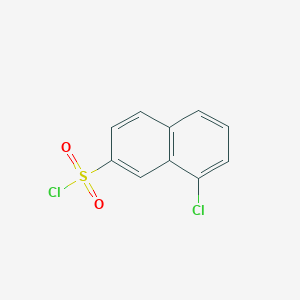
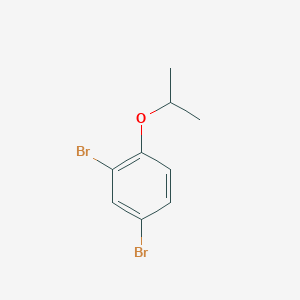

![2-[4-(Dimethylamino)phenyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3289575.png)
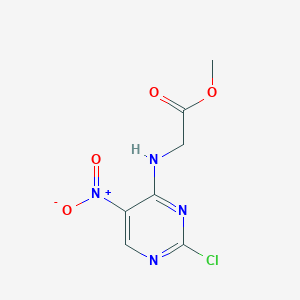

![Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3289588.png)
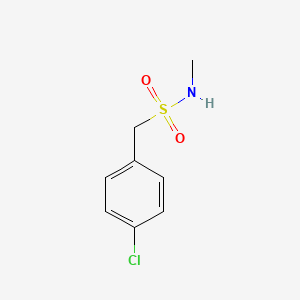
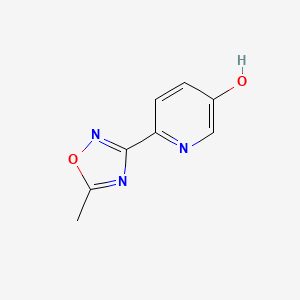

![5,7-Dichloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B3289636.png)
![4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-6-hydroxy-7-phenyl-2H-chromen-2-one](/img/structure/B3289652.png)